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Executive Summary
Branaplam (formerly LMI070, NVS-SM1) is an orally bioavailable, brain-penetrant small

molecule developed as a splicing modulator for the treatment of Spinal Muscular Atrophy

(SMA). SMA is a debilitating neuromuscular disorder caused by insufficient levels of the

Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated, a nearly

identical gene, SMN2, is present but predominantly produces a truncated, non-functional SMN

protein due to the exclusion of exon 7 during pre-mRNA splicing. Branaplam corrects this

splicing defect. Its mechanism of action is centered on the stabilization of the U1 small nuclear

ribonucleoprotein (snRNP) complex at the weak 5' splice site of SMN2 exon 7. This

enhancement of spliceosome recognition promotes the inclusion of exon 7, leading to an

increased production of full-length, functional SMN protein. Preclinical studies in severe SMA

mouse models demonstrated that branaplam treatment increased SMN protein levels in the

central nervous system, improved motor function, and significantly extended survival.[1][2]

Although its development for SMA was discontinued due to a rapidly evolving treatment

landscape, the study of branaplam has provided a foundational understanding of small

molecule-mediated splice correction.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b560654?utm_src=pdf-interest
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7723287/
https://en.wikipedia.org/wiki/Branaplam
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870337/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Molecular Basis of Spinal Muscular Atrophy and
the Therapeutic Target
Spinal Muscular Atrophy is caused by a deficiency of the SMN protein, which is critical for the

survival and function of motor neurons.[1] Humans have two genes that code for the SMN

protein: SMN1 and SMN2. In most SMA patients, the SMN1 gene is deleted or contains loss-of-

function mutations.[2] The SMN2 gene, often referred to as a "backup" gene, differs from

SMN1 by a single, critical C-to-T nucleotide transition within exon 7.[3] This change disrupts an

exonic splicing enhancer, weakening the 5' splice site (5'ss) of exon 7. Consequently, the

spliceosome frequently skips exon 7, leading to the production of a truncated and unstable

protein (SMNΔ7) that is rapidly degraded.[1][3] Only a small fraction (~10-15%) of transcripts

from the SMN2 gene are correctly spliced to produce full-length, functional SMN protein.[1]

Therefore, therapeutic strategies for SMA have focused on increasing the amount of functional

SMN protein produced from the SMN2 gene. Branaplam was designed as a small molecule

that could orally and systemically correct SMN2 splicing.

Core Mechanism of Action: Stabilization of the U1
snRNP Splicing Complex
Branaplam is a pyridazine derivative that functions as a highly potent and selective SMN2

splicing modulator.[5][6] Its primary mechanism is to enhance the inclusion of exon 7 into the

final SMN2 mRNA transcript. It achieves this by directly interacting with the splicing machinery

at the pre-mRNA level.

The core molecular action of branaplam is the stabilization of the interaction between the U1

snRNP—the first component of the spliceosome to recognize a 5' splice site—and the SMN2

pre-mRNA.[2][5][7] By binding to a pocket formed at the interface of the U1 snRNP and the

SMN2 pre-mRNA, branaplam reinforces the recognition of the weak exon 7 5' splice site.[7][8]

This stabilization effectively increases the binding affinity of U1 snRNP for this site, ensuring

that the spliceosome correctly identifies and includes exon 7 during the splicing process.[5][7]

This mechanism represents a sequence-selective modulation of splicing, converting the

inefficiently spliced SMN2 gene into a robust producer of full-length SMN protein.[5]
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SMN2 Pre-mRNA Splicing Splicing with Branaplam
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Caption: Molecular mechanism of Branaplam in SMN2 splicing correction.
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Quantitative Data Summary
Branaplam was identified and optimized from a high-throughput screen, demonstrating potent

activity both in vitro and in vivo. The following tables summarize the key quantitative data from

preclinical studies.

Table 1: In Vitro Activity of Branaplam and its Precursor
Compoun
d

Assay
Target/Ce
ll Line

Paramete
r

Value
Fold
Increase

Referenc
e

Hit

Compound

2

SMN2

Reporter

NSC34

Cells
EC50 3.5 µM

17x vs.

DMSO
[2]

Hit

Compound

2

SMN

Protein

ELISA

SMNΔ7

Mouse

Myoblasts

EC50 0.6 µM 2.5x [2]

Hit

Compound

2

SMN

Protein

ELISA

Human

SMA

Patient

Fibroblasts

- - 1.5x [2]

Branaplam

SMN

Splicing

Modulation

- EC50 20 nM - [6]

Branaplam

(Cmpd 8)

SMN

Protein

ELISA

SMNΔ7

Mouse

Myoblasts

EC50 31 nM 3.1x [2]

Branaplam
hERG

Inhibition
- IC50 6.3 µM - [6]

Table 2: In Vivo Efficacy of Branaplam in the SMNΔ7
Mouse Model
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Dose
(mg/kg/day,
oral)

Dosing
Regimen

Mean Brain
Concentration
(4h post-dose)

Outcome Reference

1, 3, 10, 30
Daily from PND 3

for 10 days

1.55 µM (at 1

mg/kg)

Concentration-

dependent

increase in brain

SMN protein

[2]

30
Daily from PND 3

for 10 days
61.7 µM

Plateau in SMN

protein levels

suggested

maximal effect

[2]

0.03, 0.1, 0.3, 1,

3
Daily from PND 3 Not Reported

Dose-dependent

improvement in

body weight and

extended

lifespan

[6]

3, 10 Daily from PND 3 Not Reported

Similar efficacy

in extending

survival vs.

vehicle

[2]

30 Daily from PND 3 Not Reported

Reduced

survival,

suggesting

potential

tolerability issues

at high dose

[2]

Experimental Protocols
The discovery and characterization of branaplam involved a series of key experiments, from

high-throughput screening to in vivo efficacy studies. The methodologies are summarized

below.
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High-Throughput Screening for SMN2 Splicing
Modulators
The discovery of branaplam originated from a large-scale screening campaign to identify small

molecules that could increase the inclusion of SMN2 exon 7.[2][5]

Screening Platform: A motor neuron-like cell line (NSC34) was engineered to stably express

a dual SMN2 minigene reporter system.[2][9]

Inclusion Reporter: Expressed luciferase in-frame only when exon 7 was included.

Exclusion Reporter: Expressed luciferase in-frame only when exon 7 was excluded.

Protocol Summary:

Approximately 1.4 million compounds were screened using this dual-reporter system.[5]

Hits were defined as compounds that caused complementary changes: an increase in the

inclusion reporter signal and a decrease in the exclusion reporter signal.[2]

Initial hits were validated for dose-responsiveness and confirmation of the desired splicing

activity using quantitative PCR (qPCR) to directly measure full-length and Δ7 SMN2

mRNA levels.[2]
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Caption: Workflow for the discovery and optimization of Branaplam.
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SMN Protein Quantification via ELISA
A critical secondary assay was the direct measurement of SMN protein levels to confirm that

the observed splicing correction translated into increased functional protein.[2]

Assay Type: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10]

Cell Lines/Tissues: SMNΔ7 mouse myoblasts, human SMA patient-derived fibroblasts, and

tissues (brain, spinal cord, muscle) from animal models.[6][10]

Protocol Summary:

Cells or tissues were lysed to extract total protein.

Protein concentration was normalized across samples.

The ELISA plate, coated with a capture anti-SMN antibody, was incubated with the protein

lysates.

A detection anti-SMN antibody conjugated to an enzyme (e.g., HRP) was added, followed

by a substrate.

The resulting signal, proportional to the amount of SMN protein, was quantified using a

plate reader.

EC50 values and fold-increase over vehicle control were calculated.

In Vivo Efficacy in the SMNΔ7 Mouse Model
To assess therapeutic potential, branaplam was tested in a severe mouse model of SMA.[2]

Animal Model: SMNΔ7 mice (genotype: Smn−/−;SMN2+/+;SmnΔ7+/+), which exhibit a

severe phenotype with a median survival of approximately 15 days.[1][2]

Drug Administration: Daily oral gavage, typically starting at postnatal day (PND) 3.[6]

Protocol Summary:
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Litters of SMNΔ7 mice were treated daily with either vehicle control or varying doses of

branaplam.

Pharmacodynamic (PD) Assessment: A cohort of mice was sacrificed after a set duration

(e.g., 10 days), and tissues (brain, spinal cord) were harvested to measure full-length

SMN2 mRNA (via qPCR) and SMN protein (via ELISA) levels to establish a dose-

response relationship.[2]

Efficacy Assessment: A separate cohort of mice was monitored daily for body weight and

survival to determine the therapeutic benefit.[2]
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Efficacy Analysis
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Caption: Workflow for preclinical in vivo testing of Branaplam.

Clinical Status and Conclusion
Branaplam was advanced into a Phase 1/2 open-label clinical trial for infants with SMA Type 1

(NCT02268552).[5][11] Interim results showed the therapy was generally well-tolerated and

demonstrated efficacy.[3] However, in July 2021, Novartis discontinued the development of

branaplam for SMA. This decision was not based on safety or efficacy concerns within the trial

but was a strategic response to the significant advancements in the SMA treatment landscape,

including the approval of other therapies, which limited the potential for branaplam to be a

highly differentiated option for patients.[3][4]

In conclusion, branaplam is a pioneering small molecule that validated the therapeutic strategy

of modulating SMN2 splicing for the treatment of SMA. Its mechanism of action, involving the

stabilization of the U1 snRNP at the SMN2 exon 7 splice site, provides a clear model for the

rational design of future RNA-targeting therapies. While it will not be commercialized for SMA,

the data from its development program remain a valuable technical resource for researchers in

the fields of neuromuscular disease and RNA therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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